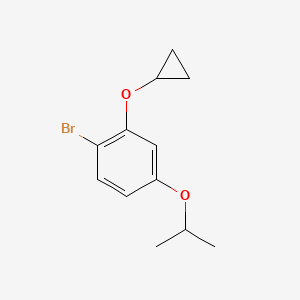
1-Bromo-2-cyclopropoxy-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropoxy-4-isopropoxybenzene is an organic compound with the molecular formula C12H15BrO2 It is a derivative of benzene, featuring bromine, cyclopropoxy, and isopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-cyclopropoxy-4-isopropoxybenzene typically involves the bromination of a suitable benzene derivative followed by the introduction of cyclopropoxy and isopropoxy groups. One common method involves the bromination of 2-cyclopropoxy-4-isopropoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-cyclopropoxy-4-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Scientific Research Applications
1-Bromo-2-cyclopropoxy-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-cyclopropoxy-4-isopropoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy and isopropoxy groups can influence the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-cyclopropoxy-4-fluorobenzene: Similar structure but with a fluorine atom instead of an isopropoxy group.
1-Bromo-4-cyclopropoxy-2-isopropoxybenzene: Similar structure but with different positions of the substituents.
2-Bromo-4-cyclopropoxy-1-isopropoxybenzene: Another isomer with different substituent positions.
Uniqueness
1-Bromo-2-cyclopropoxy-4-isopropoxybenzene is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both cyclopropoxy and isopropoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)14-10-5-6-11(13)12(7-10)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
ZCOGOHIHWODJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


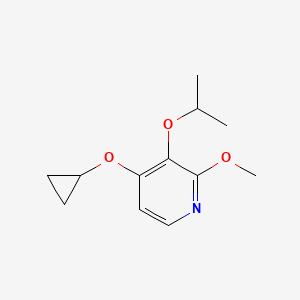
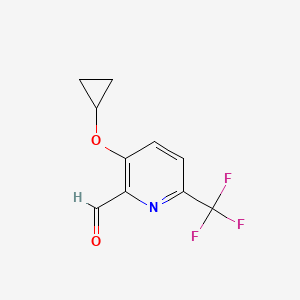
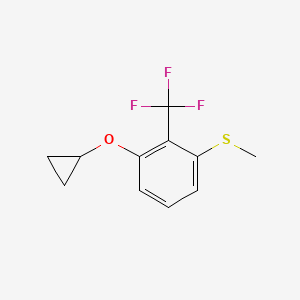
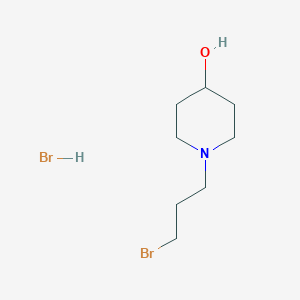
![N-benzyl-4-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14817831.png)
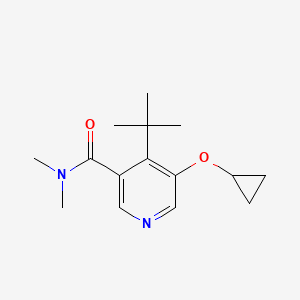





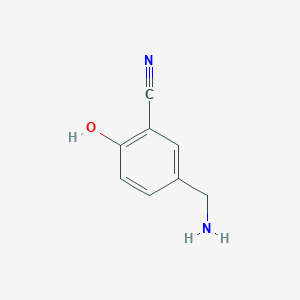
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B14817897.png)
![ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14817898.png)
